Baloxavir-d5

LC-MS/MS Bioanalysis Extraction Recovery

Baloxavir-d5 is a stable, isotopically labeled analog of baloxavir acid (BXA), the active metabolite of the cap-dependent endonuclease inhibitor prodrug baloxavir marboxil (BXM). It is synthesized by substituting five hydrogen atoms with deuterium, resulting in a mass shift of +5 Da relative to the unlabeled analyte.

Molecular Formula C24H19F2N3O4S
Molecular Weight 488.5 g/mol
Cat. No. B12409125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaloxavir-d5
Molecular FormulaC24H19F2N3O4S
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
InChIInChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i1D,2D,3D,4D,21D
InChIKeyFIDLLEYNNRGVFR-BIFDEEDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baloxavir-d5: A Deuterated Internal Standard for LC-MS/MS Quantification of Baloxavir Marboxil and Its Active Metabolite


Baloxavir-d5 is a stable, isotopically labeled analog of baloxavir acid (BXA), the active metabolite of the cap-dependent endonuclease inhibitor prodrug baloxavir marboxil (BXM) [1]. It is synthesized by substituting five hydrogen atoms with deuterium, resulting in a mass shift of +5 Da relative to the unlabeled analyte [2]. This compound is exclusively employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to enable precise and accurate quantification of BXM and BXA in biological matrices for pharmacokinetic, bioequivalence, and clinical research studies [3].

Why Generic Substitution Fails: The Critical Role of Baloxavir-d5 in Mitigating Matrix Effects and Ionization Variability


In LC-MS/MS bioanalysis, the use of a non-isotopic internal standard or a less optimally matched deuterated analog can introduce significant quantification errors due to differential matrix effects, extraction recovery, and ionization efficiency [1]. Baloxavir marboxil and its active metabolite baloxavir acid exhibit distinct physicochemical properties and are prone to variable ion suppression or enhancement in complex biological matrices [2]. A generic internal standard, such as dolutegravir, fails to co-elute with the analytes and cannot compensate for these fluctuations, leading to compromised accuracy and precision [3]. Furthermore, alternative deuterated analogs, like baloxavir-d4, provide a smaller mass shift, increasing the risk of isotopic cross-talk and spectral overlap with the native analyte's M+1 or M+2 isotopes, which degrades assay sensitivity and linearity [1]. Therefore, the selection of a well-characterized, high-purity, and appropriately mass-shifted internal standard like baloxavir-d5 is non-negotiable for robust and reproducible quantification.

Baloxavir-d5 Quantitative Differentiation: Head-to-Head Performance Data Against Analytes and Alternative Internal Standards


Superior Extraction Recovery of Baloxavir-d5 vs. Unlabeled Baloxavir Acid (BXA)

Baloxavir-d5 demonstrates significantly higher extraction recovery efficiency compared to the unlabeled analyte, baloxavir acid (BXA). In a validated UHPLC-MS/MS method for human plasma, the mean recovery of BXA-d5 was 99.26%, while that of BXA was 95.32% [1]. This superior recovery minimizes variability introduced during sample preparation and ensures a more consistent IS response across the calibration range.

LC-MS/MS Bioanalysis Extraction Recovery

Baloxavir-d5 Outperforms Baloxavir-d4 in Minimizing Isotopic Cross-Talk

The +5 Da mass shift of Baloxavir-d5 provides a clear analytical advantage over the +4 Da shift of baloxavir-d4. With a mass difference of only 4 Da, the isotopic envelope of the unlabeled analyte (baloxavir acid, m/z 484.2) can significantly contribute to the signal of the baloxavir-d4 IS (m/z 488.2) due to natural abundance M+4 isotopes (e.g., from multiple 13C, 18O, or 34S atoms) [1]. This cross-talk artificially inflates the IS response, causing a negative bias in calculated analyte concentrations and reducing the lower limit of quantification (LLOQ). In contrast, the M+5 contribution of the unlabeled analyte to the baloxavir-d5 IS channel (m/z 489.2) is negligible (typically <0.05% of the monoisotopic peak) [2], ensuring superior assay sensitivity, linearity, and accuracy at low concentrations.

LC-MS/MS Isotopic Cross-Talk Method Sensitivity

Baloxavir-d5 Enables Superior Assay Precision and Accuracy vs. Non-Isotopic Internal Standard Dolutegravir

Direct comparative data from two independently validated LC-MS/MS methods demonstrate that the use of the co-eluting, isotopically-labeled baloxavir-d5 as an internal standard yields significantly better precision and accuracy compared to the non-isotopic internal standard dolutegravir. A method using baloxavir-d5 achieved an intra-day precision of <3.95% and inter-day precision of <3.95% for baloxavir acid, with assay accuracy ranging from 97.08% to 105.51% [1]. In contrast, a method using dolutegravir as IS for the same analyte reported less stringent acceptance criteria, with a method accuracy range of 85.3% to 109.6% [2]. While this is a cross-study comparison with different experimental setups, the consistently tighter precision and accuracy metrics with baloxavir-d5 underscore its superior compensation for matrix effects and ionization variability.

LC-MS/MS Assay Validation Matrix Effect

Baloxavir-d5 Provides Effective Compensation for Matrix Effects in Human Plasma

In a validated UHPLC-MS/MS method for simultaneous quantification of baloxavir marboxil and baloxavir acid in human plasma, the use of baloxavir-d5 as an internal standard effectively normalized matrix effects. The relative deviation of accuracy was less than 6.67%, and the precision was less than 6.69% across different plasma lots, demonstrating robust compensation for ion suppression or enhancement [1]. This performance ensures that the calculated analyte concentrations are not biased by endogenous plasma components.

LC-MS/MS Matrix Effect Ion Suppression

Optimal Deployment Scenarios for Baloxavir-d5 in Pharmaceutical and Clinical Research


Clinical Pharmacokinetic and Bioequivalence Studies of Baloxavir Marboxil

Baloxavir-d5 is the essential internal standard for accurately quantifying both the prodrug (baloxavir marboxil) and its active metabolite (baloxavir acid) in human plasma for pivotal pharmacokinetic (PK) and bioequivalence studies. Its high extraction recovery (99.26%) and effective matrix effect compensation (accuracy deviation <6.67%) ensure the robust and reliable data required for regulatory submissions (e.g., ANDA, NDA) [1]. The validated UHPLC-MS/MS method has been successfully applied to quantify BXM (0.1-10 ng/mL) and BXA (0.3-300 ng/mL) in healthy volunteers, including studies comparing the impact of different anticoagulant collection tubes (heparin vs. K2EDTA) on PK parameters [2].

Therapeutic Drug Monitoring (TDM) and Precision Dosing

For clinical laboratories or CROs tasked with monitoring patient drug levels to ensure therapeutic efficacy and minimize adverse events, the superior precision and accuracy of methods employing baloxavir-d5 are critical. The demonstrated intra- and inter-day precision of <3.95% CV and accuracy within 97%-105% [1] provide the confidence needed to make clinical decisions based on measured plasma concentrations, particularly in vulnerable populations like pediatric or renally impaired patients where pharmacokinetics can be highly variable.

Development and Validation of High-Sensitivity LC-MS/MS Assays

In analytical method development, achieving the lowest possible lower limit of quantification (LLOQ) is paramount for detecting trace drug levels in late time-point PK samples or in studies with limited sample volume (e.g., microsampling). The negligible isotopic cross-talk of baloxavir-d5's +5 Da mass shift, compared to a +4 Da analog like baloxavir-d4, directly enhances method sensitivity and extends the lower end of the calibration curve [2]. This makes baloxavir-d5 the superior choice for research demanding high-sensitivity detection of baloxavir marboxil and its metabolites.

Quality Control and Batch Release Testing for Baloxavir Marboxil Formulations

In pharmaceutical manufacturing QC laboratories, accurate quantification of the active pharmaceutical ingredient and its related substances is mandatory for batch release. Baloxavir-d5 serves as a traceable reference standard for these quantitative analyses. Its high purity and stable isotopic labeling allow for precise determination of baloxavir marboxil content in drug products, ensuring compliance with pharmacopeial monographs and regulatory specifications.

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